molecular formula C9H22Cl2N2 B2994905 1-Methyl-1,5-diazecane dihydrochloride CAS No. 2137780-61-9

1-Methyl-1,5-diazecane dihydrochloride

Cat. No. B2994905
CAS RN: 2137780-61-9
M. Wt: 229.19
InChI Key: OWUWABBPDTXIGF-UHFFFAOYSA-N
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Description

1-Methyl-1,5-diazecane dihydrochloride is a chemical compound with the CAS Number: 2137780-61-9 . It has a molecular weight of 229.19 . The compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 1-methyl-1,5-diazecane dihydrochloride . The InChI code for this compound is 1S/C9H20N2.2ClH/c1-11-8-4-2-3-6-10-7-5-9-11;;/h10H,2-9H2,1H3;2*1H .


Physical And Chemical Properties Analysis

The physical form of 1-Methyl-1,5-diazecane dihydrochloride is a powder . It is stored at room temperature .

Scientific Research Applications

Synthesis and Reactivity

1-Methyl-1,5-diazecane dihydrochloride plays a pivotal role in synthetic organic chemistry, particularly in the synthesis of diverse organic compounds through reactions involving diazo compounds. A notable application involves its utility in the chemoselectivity of rhodium(II) carbenoids derived from diazo precursors, demonstrating a strong dependency on the type of nitrogen-bound substituent for product distribution (Zaragoza, 1995). Moreover, its use in diazotransfer reactions has been highlighted, where novel reagents like imidazole-1-sulfonyl azide hydrochloride have shown effectiveness in converting primary amines and activated methylene substrates into diazo compounds, showcasing its versatility and efficiency in synthesis (Goddard-Borger & Stick, 2007).

Photoreactivity and Applications in Material Science

The photochemical properties of diazo compounds, closely related to 1-Methyl-1,5-diazecane dihydrochloride, have been explored for applications in material science and photoreactivity studies. These studies include the investigation of triplet and singlet methylene production and their kinetic reactions, which are crucial for understanding the photoreactivity of organic compounds and their potential applications in developing new materials with unique properties (Braun, Bass, & Pilling, 1970).

Role in Polymerization and Catalysis

1-Methyl-1,5-diazecane dihydrochloride and its derivatives have found applications in catalysis, particularly in the development of new C2v- and chiral C2-symmetric olefin polymerization catalysts based on nickel(II) and palladium(II) complexes. These catalysts, derived from diazadiene ligands, have been instrumental in advancing the polymerization of ethene and other olefins, offering insights into the structural, optical, and redox properties of the resulting polymers (Schmid et al., 2001).

Applications in Analytical Chemistry

The compound and its related diazo derivatives have been utilized in analytical chemistry to explore the mechanisms of drug hydrolysis, providing a basis for understanding the stability and transformation of pharmaceuticals in different pH environments. This has implications for drug formulation and stability studies, offering valuable insights into the behavior of benzodiazepines and related compounds under various conditions (Yang, 1998).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-methyl-1,5-diazecane;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2ClH/c1-11-8-4-2-3-6-10-7-5-9-11;;/h10H,2-9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUWABBPDTXIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCCNCCC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1,5-diazecane dihydrochloride

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